L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine
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Overview
Description
L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine is a peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives under specific pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.
Scientific Research Applications
L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and stability.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the development of biomaterials and nanotechnology applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-valyl-L-phenylalanyl-L-alanylglycyl-L-valyl-L-valylglycyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition.
L-Seryl-L-valine: Another peptide with overlapping amino acids.
L-Alanylglycyl-L-valine: Shares some amino acids with the target compound.
Properties
CAS No. |
630417-30-0 |
---|---|
Molecular Formula |
C39H63N9O11 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H63N9O11/c1-19(2)29(36(55)42-17-28(51)46-32(22(7)8)39(58)59)48-38(57)30(20(3)4)45-27(50)16-41-33(52)23(9)43-35(54)26(15-24-13-11-10-12-14-24)44-37(56)31(21(5)6)47-34(53)25(40)18-49/h10-14,19-23,25-26,29-32,49H,15-18,40H2,1-9H3,(H,41,52)(H,42,55)(H,43,54)(H,44,56)(H,45,50)(H,46,51)(H,47,53)(H,48,57)(H,58,59)/t23-,25-,26-,29-,30-,31-,32-/m0/s1 |
InChI Key |
KRJVTYMJGCKCQJ-AMXPKMCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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